molecular formula C17H14N2 B12917729 (2-Methyl-3-phenyl-1H-indol-1-yl)acetonitrile CAS No. 62391-20-2

(2-Methyl-3-phenyl-1H-indol-1-yl)acetonitrile

Cat. No.: B12917729
CAS No.: 62391-20-2
M. Wt: 246.31 g/mol
InChI Key: XRKZJFUVDRNPCH-UHFFFAOYSA-N
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Description

2-(2-methyl-3-phenyl-1H-indol-1-yl)acetonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-3-phenyl-1H-indol-1-yl)acetonitrile typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the reaction of 2-methylindole with phenylacetonitrile under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents like acetonitrile or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-3-phenyl-1H-indol-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2-(2-methyl-3-phenyl-1H-indol-1-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-methyl-3-phenyl-1H-indol-1-yl)acetonitrile involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)acetonitrile
  • 2-(2-methyl-1H-indol-3-yl)acetonitrile
  • 2-(3-phenyl-1H-indol-1-yl)acetonitrile

Uniqueness

2-(2-methyl-3-phenyl-1H-indol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

62391-20-2

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-(2-methyl-3-phenylindol-1-yl)acetonitrile

InChI

InChI=1S/C17H14N2/c1-13-17(14-7-3-2-4-8-14)15-9-5-6-10-16(15)19(13)12-11-18/h2-10H,12H2,1H3

InChI Key

XRKZJFUVDRNPCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC#N)C3=CC=CC=C3

Origin of Product

United States

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